11-hydroxy-7,9,9-trimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one
Overview
Description
11-hydroxy-7,9,9-trimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one is a useful research compound. Its molecular formula is C19H22O4 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.15180918 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis Methods
One of the significant areas of research involving this compound is in the field of chemical synthesis. For instance, Zhu et al. (2018) developed new methods for synthesizing complicated-framework compounds, including a variant of pyrano[3,2-c]chromen-5-ones, through cascade reactions that do not require additional catalysts or solvents (Zhu et al., 2018). Similarly, a study by Nasri and Bayat (2018) focused on synthesizing polysubstituted pyrano[3,2-c]chromene and benzo[g]chromene derivatives, highlighting the efficiency and eco-friendliness of the synthesis process (Nasri & Bayat, 2018).
Potential in Antineoplastic Activity
Research by Gašparová et al. (2010) discovered that derivatives of 2H,5H-pyrano[3,2-c]chromen-2-one, a similar compound, showed promising antineoplastic activities against human tumor cell lines, indicating potential for development in cancer therapeutics (Gašparová et al., 2010).
Green Chemistry Applications
The compound has also been studied in the context of green chemistry. Eshlaghi et al. (2014) demonstrated an efficient green synthesis of related chromene derivatives, emphasizing the eco-friendly aspect of the process (Eshlaghi et al., 2014). Kumar et al. (2015) further explored this area by developing a green, catalyst-free method for synthesizing functionalized chromene derivatives (Kumar et al., 2015).
Exploring Cytotoxic Activity
The cytotoxic activity of related compounds was studied by Esmati et al. (2015), where novel dihydrobenzo[h]pyrano[3,2-c]chromene derivatives were synthesized and examined for cytotoxic activity in human cancer cell lines (Esmati et al., 2015).
Properties
IUPAC Name |
11-hydroxy-7,9,9-trimethyl-1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromen-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-10-16-13(11-6-4-5-7-12(11)18(21)22-16)8-14-15(20)9-19(2,3)23-17(10)14/h8,15,20H,4-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGFMNKRRCZOMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(CC3O)(C)C)C4=C(CCCC4)C(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.